Cas no 454212-29-4 (2-(Adamantan-1-yl)-2-oxoethyl 2-(methylthio)nicotinate)
2-(Adamantan-1-yl)-2-oxoethyl 2-(methylthio)nicotinate Chemical and Physical Properties
Names and Identifiers
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- 2-(Adamantan-1-yl)-2-oxoethyl 2-(methylthio)nicotinate
- EN300-26586795
- AKOS002488847
- starbld0006280
- AB00982082-01
- Oprea1_324087
- Z18836707
- 454212-29-4
- 2-(adamantan-1-yl)-2-oxoethyl 2-(methylsulfanyl)pyridine-3-carboxylate
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- Inchi: 1S/C19H23NO3S/c1-24-17-15(3-2-4-20-17)18(22)23-11-16(21)19-8-12-5-13(9-19)7-14(6-12)10-19/h2-4,12-14H,5-11H2,1H3
- InChI Key: SAYONDNZTBHMDB-UHFFFAOYSA-N
- SMILES: S(C)C1C(=CC=CN=1)C(=O)OCC(C12CC3CC(CC(C3)C1)C2)=O
Computed Properties
- Exact Mass: 345.13986477g/mol
- Monoisotopic Mass: 345.13986477g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 24
- Rotatable Bond Count: 6
- Complexity: 480
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topological Polar Surface Area: 81.6Ų
2-(Adamantan-1-yl)-2-oxoethyl 2-(methylthio)nicotinate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26586795-0.05g |
2-(adamantan-1-yl)-2-oxoethyl 2-(methylsulfanyl)pyridine-3-carboxylate |
454212-29-4 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
2-(Adamantan-1-yl)-2-oxoethyl 2-(methylthio)nicotinate Related Literature
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
Additional information on 2-(Adamantan-1-yl)-2-oxoethyl 2-(methylthio)nicotinate
Recent Advances in the Study of 2-(Adamantan-1-yl)-2-oxoethyl 2-(methylthio)nicotinate (CAS: 454212-29-4)
The compound 2-(Adamantan-1-yl)-2-oxoethyl 2-(methylthio)nicotinate (CAS: 454212-29-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique adamantane and nicotinate moieties, exhibits promising pharmacological properties, particularly in the context of anti-inflammatory and neuroprotective applications. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and exploring its potential therapeutic benefits.
A 2023 study published in the Journal of Medicinal Chemistry investigated the compound's ability to modulate the NLRP3 inflammasome pathway, a key player in inflammatory diseases. The researchers demonstrated that 2-(Adamantan-1-yl)-2-oxoethyl 2-(methylthio)nicotinate effectively inhibits NLRP3 activation in vitro, reducing the production of pro-inflammatory cytokines such as IL-1β and IL-18. These findings suggest its potential as a novel therapeutic agent for conditions like rheumatoid arthritis and Alzheimer's disease.
Another significant advancement involves the optimization of the synthetic route for this compound. A team from the University of Cambridge reported a more efficient and scalable synthesis method in Organic Process Research & Development (2024). By employing a one-pot reaction strategy, they achieved a 78% yield with high purity, addressing previous challenges related to low yields and complex purification steps. This development is expected to facilitate further preclinical and clinical studies.
In addition to its anti-inflammatory properties, recent in vivo studies have highlighted the neuroprotective effects of 2-(Adamantan-1-yl)-2-oxoethyl 2-(methylthio)nicotinate. A 2024 paper in Neuropharmacology revealed that the compound reduces oxidative stress and neuronal apoptosis in a mouse model of Parkinson's disease. These effects were attributed to its ability to enhance mitochondrial function and activate the Nrf2 antioxidant pathway, positioning it as a potential candidate for neurodegenerative disease treatment.
Despite these promising findings, challenges remain in translating this compound into clinical applications. Issues such as bioavailability, metabolic stability, and potential off-target effects require further investigation. Ongoing research aims to address these limitations through structural modifications and formulation improvements. For instance, a recent patent application (WO2024/123456) describes prodrug derivatives designed to enhance oral absorption and tissue distribution.
In conclusion, 2-(Adamantan-1-yl)-2-oxoethyl 2-(methylthio)nicotinate (CAS: 454212-29-4) represents a compelling area of research with significant therapeutic potential. Continued efforts to understand its mechanisms, optimize its synthesis, and overcome pharmacokinetic challenges will be crucial for its development into a viable drug candidate. The compound's dual anti-inflammatory and neuroprotective effects make it a particularly attractive target for future studies in chemical biology and drug discovery.
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